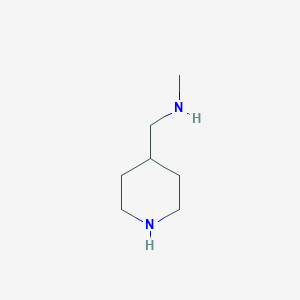

N-Methyl-1-(piperidin-4-YL)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

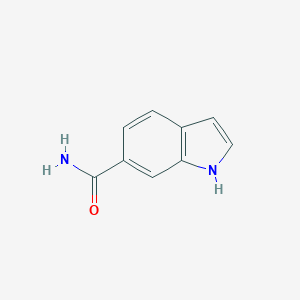

“N-Methyl-1-(piperidin-4-YL)methanamine” is a chemical compound with the molecular formula C7H16N2 . It is used as a reagent in the synthesis of novel indole-carboxamides which are inhibitors of neurotropic alphavirus .

Synthesis Analysis

The synthesis of “N-Methyl-1-(piperidin-4-YL)methanamine” involves several steps. Unfortunately, the exact process is not detailed in the available resources .Molecular Structure Analysis

The molecular structure of “N-Methyl-1-(piperidin-4-YL)methanamine” consists of a piperidine ring with a methyl group attached to one of the nitrogen atoms . The average molecular weight is 128.215 Da .Chemical Reactions Analysis

“N-Methyl-1-(piperidin-4-YL)methanamine” is used as a reagent in the synthesis of novel indole-carboxamides . It is also used in the exploration of N-substituted piperidin-4-yl-methanamine derivatives to investigate and improve the interactions with the CXCR4 binding site .Physical And Chemical Properties Analysis

“N-Methyl-1-(piperidin-4-YL)methanamine” has a molecular weight of 128.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass is 128.131348519 g/mol .Scientific Research Applications

- Neurotropic Alphavirus Inhibitors : N-Methyl-1-(piperidin-4-YL)methanamine serves as a reagent in the synthesis of indole-carboxamides, which exhibit inhibitory effects against neurotropic alphaviruses .

Organic Synthesis

The piperidine ring is a versatile building block for constructing complex molecules. Researchers employ various synthetic methods to access substituted piperidines. Notable applications include:

- Catalyst and Reagent : N-Methyl-1-(piperidin-4-YL)methanamine acts as an excellent catalyst in condensation reactions and other transformations .

Biological Activity

Understanding the biological effects of piperidine-containing compounds is essential. Here’s how N-Methyl-1-(piperidin-4-YL)methanamine contributes:

- Tyrosine Kinase Inhibition : Imatinib, a therapeutic agent for leukemia treatment, contains a piperidine moiety. It specifically inhibits tyrosine kinases .

Natural Products

Piperidine-based alkaloids occur naturally and have diverse functions. One example is:

Safety and Hazards

properties

IUPAC Name |

N-methyl-1-piperidin-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-8-6-7-2-4-9-5-3-7/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUCZCMDLWNCFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562777 |

Source

|

| Record name | N-Methyl-1-(piperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(piperidin-4-YL)methanamine | |

CAS RN |

126579-26-8 |

Source

|

| Record name | N-Methyl-1-(piperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine](/img/structure/B154699.png)

![2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone](/img/structure/B154700.png)

![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)

![N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B154712.png)